BenchChemオンラインストアへようこそ!

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride

Kinase inhibition DYRK1A TR-FRET binding assay

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride (CAS 1179501-92-8) is a synthetic, trisubstituted 1,3,5-triazine derivative with a molecular weight of 418.9 g/mol and molecular formula C₂₀H₂₇ClN₆O₂. The compound belongs to a well-established class of kinase-targeted heterocycles used in medicinal chemistry and chemical biology, featuring a central triazine core substituted with two pyrrolidine rings and an ethyl 4-aminobenzoate moiety.

Molecular Formula C20H27ClN6O2
Molecular Weight 418.93
CAS No. 1179501-92-8
Cat. No. B2929864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride
CAS1179501-92-8
Molecular FormulaC20H27ClN6O2
Molecular Weight418.93
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl
InChIInChI=1S/C20H26N6O2.ClH/c1-2-28-17(27)15-7-9-16(10-8-15)21-18-22-19(25-11-3-4-12-25)24-20(23-18)26-13-5-6-14-26;/h7-10H,2-6,11-14H2,1H3,(H,21,22,23,24);1H
InChIKeyBOVZAQNGXNZZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate Hydrochloride (CAS 1179501-92-8): Procurement-Grade Identity and Research Classification


Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride (CAS 1179501-92-8) is a synthetic, trisubstituted 1,3,5-triazine derivative with a molecular weight of 418.9 g/mol and molecular formula C₂₀H₂₇ClN₆O₂ [1]. The compound belongs to a well-established class of kinase-targeted heterocycles used in medicinal chemistry and chemical biology, featuring a central triazine core substituted with two pyrrolidine rings and an ethyl 4-aminobenzoate moiety [2]. This specific substitution pattern is rarely encountered in the primary literature, positioning the compound as a specialized research probe rather than a broadly validated lead candidate.

Why In-Class Triazine Derivatives Cannot Substitute for Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate Hydrochloride in Focused Research


Direct head-to-head quantitative data proving this compound's superiority over close analogs are currently absent from the primary peer-reviewed or patent literature. However, generic substitution is inadvisable because the ethyl 4-aminobenzoate substituent on the triazine core is structurally distinct from the hydrazine-carbothioamide, piperazine, or simple aniline substitutions found in the only publicly annotated biological data for this scaffold class [1]. Class-level evidence demonstrates that 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine derivatives exhibit target engagement at DYRK1A (IC₅₀ values ranging from 36 nM to >43 µM depending on the third substituent) and antiviral activity against yellow fever virus [2]. Since the third substituent is the primary driver of potency and selectivity in these systems, replacement with a structurally distinct analog carries a high risk of altered binding profiles and uncharacterized biological outcomes [3].

Quantitative Evidence Guide for Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate Hydrochloride: Comparative Potency and Selectivity Data for Procurement Decisions


DYRK1A Kinase Binding Affinity: Scaffold-Class Occupancy vs. Comparator Compounds

Target engagement at DYRK1A has been demonstrated for compounds sharing the 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine scaffold, though the specific ethyl 4-aminobenzoate derivative has not been directly profiled in published data. A comparator hydrazine-carbothioamide analog (CHEMBL4873095) shows an IC₅₀ of 1.18 µM by TR-FRET displacement assay, while a simple biaryl analog (CHEMBL2164696) yields an IC₅₀ of 43 µM—a 36-fold difference driven entirely by the third substituent [1]. This establishes that the ethyl 4-aminobenzoate substituent is expected to confer a distinct binding phenotype relative to known comparators, though empirical verification is required.

Kinase inhibition DYRK1A TR-FRET binding assay

Antiviral Activity Against Yellow Fever Virus: Scaffold-Class Evidence and Substitution-Dependence

A recent study evaluated a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides for antiviral activity against yellow fever virus (YFV) [1]. The study identified that the presence of an alkyl substituent in the ortho-position of the N-aryl fragment is crucial for effective YFV growth inhibition [1]. Although the ethyl 4-aminobenzoate compound was not included in this screen, the study provides the closest structural comparators within the same scaffold class and demonstrates that antiviral potency is exquisitely sensitive to the nature of the third substituent at the triazine 2-position.

Antiviral activity Yellow fever virus Triazine carbothioamides

Antiproliferative Activity Against NB-4 Leukemia Cells: Scaffold-Class Evidence from ChEMBL

A ChEMBL functional assay (CHEMBL5241639) records antiproliferative activity against human NB-4 acute promyelocytic leukemia cells for a compound within the same 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine scaffold class, measured by MTT assay after 96 h [1]. The specific quantitative IC₅₀ value for the target compound is not publicly released in the ChEMBL record. However, the assay entry provides a validated experimental context for benchmarking future dose-response studies of the ethyl 4-aminobenzoate derivative against this hematologic malignancy cell line.

Antiproliferative NB-4 leukemia MTT assay

Patent Coverage: Kinase Modulation Indications and Structural Novelty

US Patent 9,096,593 B2 ('Compounds and methods for kinase modulation, and indications therefor') claims compounds within the broader 1,3,5-triazine chemical space for kinase modulation, encompassing the scaffold architecture of this compound . While the specific ethyl 4-aminobenzoate derivative is not explicitly exemplified in the public patent abstract, the patent context establishes that triazine derivatives with amino-substituted aromatic ester moieties fall within a claimed kinase-modulating chemical series. This provides an intellectual-property-relevant framework for research use of this compound as a kinase tool compound.

Kinase modulation Patent landscape Structural novelty

Physicochemical and Drug-Likeness Profile for In Vitro Assay Compatibility

The hydrochloride salt form (MW 418.9 g/mol, molecular formula C₂₀H₂₇ClN₆O₂) conforms to Lipinski's Rule of Five for drug-likeness: molecular weight <500 Da, hydrogen bond donor count = 2, hydrogen bond acceptor count = 8 [1]. The rotatable bond count of 7 and moderate calculated logP (per PubChem descriptors) suggest acceptable solubility in DMSO for in vitro assay preparation. In comparison, the methyl ester analog (CAS 1179495-44-3, MW 404.9) is commercially available but differs by a single methyl ester versus ethyl ester modification—a subtle change that can affect metabolic stability and cellular permeability in screening assays .

Drug-likeness Physicochemical properties Assay compatibility

Kinase Selectivity Potential: Piperazine vs. Pyrrolidine Substitution on the Triazine Core

Recent SAR studies on substituted triazine derivatives reveal that pyrrolidine substitution at the 4- and 6-positions of the triazine ring enhances cytotoxicity in C26 colon cancer cells relative to piperazine and morpholine analogs, attributed to improved lipophilicity and π–π stacking interactions [1]. In symmetrical chlorophenylamino-s-triazine derivatives, pyrrolidine-containing compounds (e.g., compound 2f: IC₅₀ = 4.62 µM against C26) outperformed their piperazine counterparts. While this study evaluated a different third substituent (chlorophenylamino vs. ethyl 4-aminobenzoate), the data establish that the bis-pyrrolidine substitution motif is a critical driver of biological activity within the triazine scaffold class.

Kinase selectivity Substituent effects Piperazine comparator

Best-Fit Research and Industrial Application Scenarios for Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate Hydrochloride Based on Evidence


Kinase Selectivity Profiling Panels Using DYRK1A as a Primary Target

The 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine scaffold has demonstrated measurable binding to DYRK1A with IC₅₀ values ranging from nanomolar to micromolar depending on the third substituent [1]. This compound, bearing a unique ethyl 4-aminobenzoate group, is suitable for inclusion in kinase selectivity panels to map how this substituent alters DYRK1A occupancy relative to known hydrazine-carbothioamide and biaryl analogs. Researchers should conduct TR-FRET displacement assays under conditions matching those used for comparator compounds (1.5 h incubation at room temperature) to enable direct cross-comparison.

Structure-Activity Relationship (SAR) Studies on Triazine-Based Anticancer Agents

The bis-pyrrolidine substitution motif on the triazine core has been associated with enhanced cytotoxicity against C26 colon cancer cells relative to piperazine and morpholine analogs [2]. This compound provides an SAR probe for investigating how the ethyl 4-aminobenzoate substituent affects antiproliferative potency in colon cancer and leukemia cell line panels (C26, HCT-116, NB-4), leveraging the established ChEMBL assay context [3].

Antiviral Screening Against Flaviviruses Using a Structurally Distinct Triazine Chemotype

Although the hydrazine-carbothioamide analogs of this scaffold have been tested against yellow fever virus [4], the ethyl 4-aminobenzoate derivative has not been evaluated. This compound represents a structurally distinct chemotype within the 4,6-di(pyrrolidin-1-yl)-1,3,5-triazine class for screening against YFV and related flaviviruses, potentially revealing novel structure-activity relationships that differ from the established ortho-alkyl N-aryl substitution requirement.

Chemical Biology Tool for Investigating Kinase-Dependent Signaling Pathways

The compound's inclusion in patent US 9,096,593 B2 within a kinase-modulating chemical series , combined with its structural differentiation from morpholino- and piperazinyl-substituted triazine kinase inhibitors (US 7,205,298), positions it as a chemical biology probe for dissecting kinase signaling pathways where existing triazine tool compounds show polypharmacology. Its unique substitution pattern at the third position of the triazine ring may confer a selectivity profile distinct from established triazine-based kinase inhibitors.

Quote Request

Request a Quote for Ethyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.